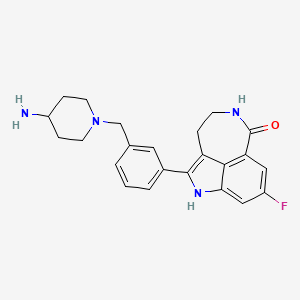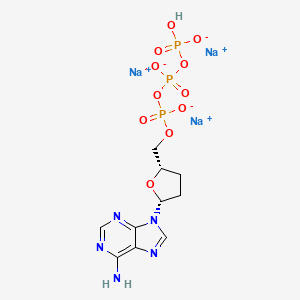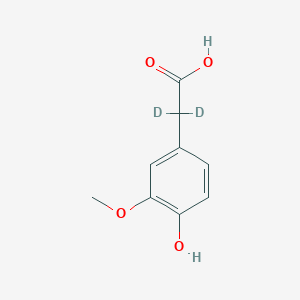
4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid typically involves the deuteration of homovanillic acidThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid involves its role as a metabolite of dopamine. It is formed through the enzymatic breakdown of dopamine and serves as an indicator of dopamine levels in the body. The compound interacts with various enzymes and receptors involved in dopamine metabolism, providing insights into the functioning of the dopaminergic system .
Comparación Con Compuestos Similares
Similar Compounds
Homovanillic acid: The non-deuterated form of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid.
Vanillic acid: Another metabolite of catecholamines, structurally similar but lacking the methoxy group.
3,4-Dihydroxyphenylacetic acid: A related compound involved in dopamine metabolism.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and as an internal standard in analytical techniques. The deuterium atoms provide distinct signals in NMR and mass spectrometry, allowing for precise quantification and analysis .
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i5D2 |
Clave InChI |
QRMZSPFSDQBLIX-BFWBPSQCSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
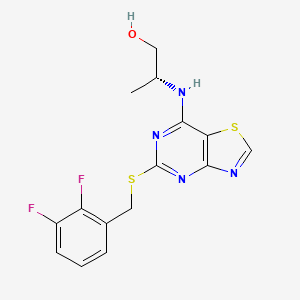
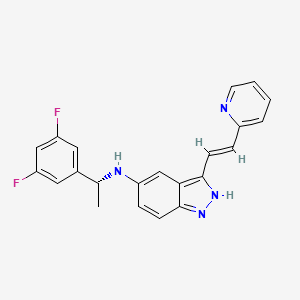

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

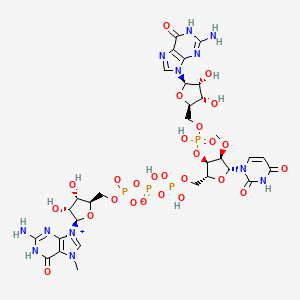
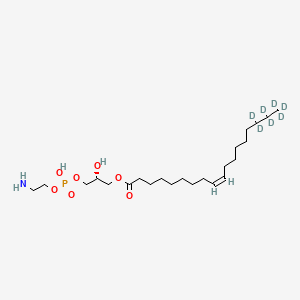

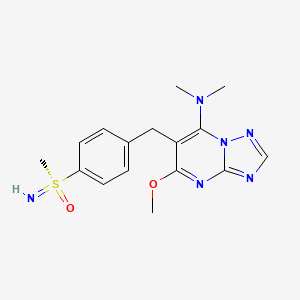
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
